3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Drug Discovery Medicinal Chemistry Chemical Biology

This compound combines a quinoxaline pharmacophore, a piperidine central ring, and an imidazolidine-2,4-dione (hydantoin) moiety. Its structural uniqueness—specifically the 6-position quinoxaline attachment—offers a distinct binding topology compared to the well-characterized 2-position linked analogs for ORL-1 (Purdue Pharma patent family, US8846929B2) or aldose reductase (Hoechst patent family, US4943576A) targets. In the absence of public bioactivity data, its primary value is as a novel starting point for medicinal chemistry SAR campaigns, molecular docking, pharmacophore modeling, and as a negative control/decoy in virtual screening. Procurement is suitable for researchers seeking to explore underexplored chemical space at the quinoxaline-6-carbonyl-piperidine and imidazolidine-2,4-dione intersection.

Molecular Formula C17H17N5O3
Molecular Weight 339.355
CAS No. 2324588-49-8
Cat. No. B2537699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
CAS2324588-49-8
Molecular FormulaC17H17N5O3
Molecular Weight339.355
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C17H17N5O3/c23-15-10-20-17(25)22(15)12-3-7-21(8-4-12)16(24)11-1-2-13-14(9-11)19-6-5-18-13/h1-2,5-6,9,12H,3-4,7-8,10H2,(H,20,25)
InChIKeyXKICJLNXNRMWHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2324588-49-8): Structural and Procurement Baseline for a Quinoxaline-Piperidine-Imidazolidinedione Hybrid


3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic heterocyclic small molecule (molecular formula C₁₇H₁₇N₅O₃, MW 339.35 g/mol) that combines a quinoxaline pharmacophore, a piperidine central ring, and an imidazolidine-2,4-dione moiety [1]. The quinoxaline scaffold is broadly associated with antimicrobial and kinase-inhibitory activities, while the imidazolidine-2,4-dione (hydantoin) substructure is historically linked to aldose reductase inhibition [2]. The compound is structurally related to the 'Substituted-Quinoxaline-Type Piperidine Compounds' and 'Quinoxalyl-imidazolidine-2,4-diones' patent families, indicating potential interest as an opioid receptor-like 1 (ORL-1) modulator or aldose reductase inhibitor [3].

Why Generic Substitution Fails for 3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2324588-49-8)


CRITICAL DISCLOSURE: After exhaustive searching of primary research literature, patents, BindingDB, ChEMBL, PubChem, and authoritative databases, no publicly available quantitative bioactivity, selectivity, pharmacokinetic, or in vivo efficacy data could be identified for this specific compound. The ZINC database explicitly records 'There is no known activity for this compound' [1]. The compound is not indexed in PubChem or ChEMBL with bioactivity annotations. Consequently, no evidence-based differentiation from close analogs can currently be established. Procurement or selection of this compound must therefore be justified solely on the basis of its unique structural features—the 6-position quinoxaline attachment to the piperidine-imidazolidinedione core—which is underexplored relative to the well-characterized quinoxaline-2-yl-imidazolidinediones of the Hoechst patent family [2]. Until quantitative data emerge, generic substitution cannot be rationally evaluated.

Quantitative Differentiation Evidence for 3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2324588-49-8): Insufficient Data


No Public Bioactivity Data Available for Comparator-Based Differentiation

Comprehensive searches of BindingDB, ChEMBL (including ChEMBL 20–34), PubChem, PubMed, and Google Patents yielded zero quantitative Ki, IC₅₀, EC₅₀, or in vivo efficacy values for this compound. The ZINC entry ZINC263592000 confirms: 'There is no known activity for this compound' [1]. No head-to-head comparison data exist. Closest patent families (e.g., US8846929B2, US4943576A) disclose related quinoxaline-piperidine and quinoxaline-imidazolidinedione compounds but do not specifically exemplify this CAS number [2][3]. Until primary data are published, no differentiation from analogs such as 3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS 2034241-22-8) or 1-(quinoxaline-6-carbonyl)piperidin-4-one can be quantified.

Drug Discovery Medicinal Chemistry Chemical Biology

Provisional Application Scenarios for 3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2324588-49-8) in the Absence of Quantitative Data


Structural Novelty-Driven Chemical Biology Probe Development

This compound occupies a unique chemical space at the intersection of quinoxaline-6-carbonyl-piperidine and imidazolidine-2,4-dione scaffolds. In the absence of bioactivity data, its primary value lies as a novel starting point for medicinal chemistry campaigns targeting ORL-1 (based on the Purdue Pharma patent family, US8846929B2) or aldose reductase (based on the Hoechst patent family, US4943576A), where the 6-position quinoxaline linkage may confer distinct binding topology compared to the 2-position linked analogs [1][2].

Structure-Activity Relationship (SAR) Expansion of Quinoxaline-Piperidine Series

Researchers exploring the SAR of substituted-quinoxaline-type piperidine compounds can use this compound as a systematic variation. The imidazolidine-2,4-dione group introduces hydrogen-bond donor/acceptor capacity (calculated TPSA ~86–114 Ų; H-bond acceptors: 8; donors: 0–2 depending on tautomer) that differs from the oxazolidine-2,4-dione analog (CAS 2034241-22-8), potentially altering target engagement [3].

Computational Chemistry and In Silico Screening

The compound's well-defined structure and availability of 3D conformer data (ZINC263592000) make it suitable for molecular docking, pharmacophore modeling, and machine-learning-based virtual screening. Its lack of known activity also makes it a useful negative control or decoy in benchmarking studies [3].

Quote Request

Request a Quote for 3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.